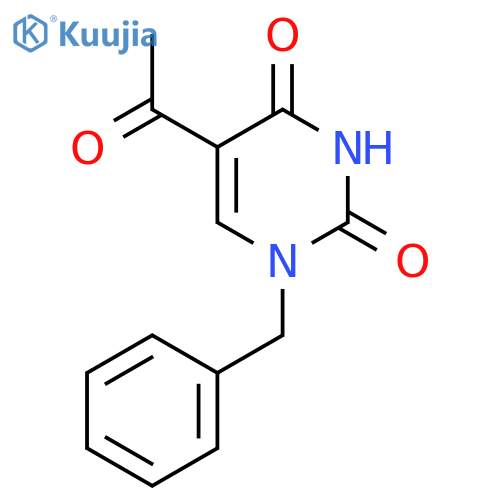

Cas no 338399-29-4 (5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione)

338399-29-4 structure

商品名:5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione

CAS番号:338399-29-4

MF:C13H12N2O3

メガワット:244.245983123779

MDL:MFCD00172971

CID:2859067

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

-

- 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione

- 5-acetyl-1-benzylpyrimidine-2,4-dione

- 5-acetyl-1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 5-acetyl-1-benzyluracil

- MLS000695143

- HMS2643L22

- SMR000333575

-

- MDL: MFCD00172971

- インチ: 1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18)

- ほほえんだ: O=C1NC(C(C(C)=O)=CN1CC1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 409

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.5

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A901440-1g |

5-Acetyl-1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

338399-29-4 | 90% | 1g |

$348.0 | 2024-04-19 | |

| abcr | AB296874-100mg |

5-Acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione; . |

338399-29-4 | 100mg |

€283.50 | 2025-02-16 | ||

| abcr | AB296874-100 mg |

5-Acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione; . |

338399-29-4 | 100 mg |

€221.50 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662992-1mg |

5-Acetyl-1-benzylpyrimidine-2,4(1H,3H)-dione |

338399-29-4 | 98% | 1mg |

¥428.00 | 2024-05-18 |

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

338399-29-4 (5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338399-29-4)5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione

清らかである:99%

はかる:1g

価格 ($):313.0